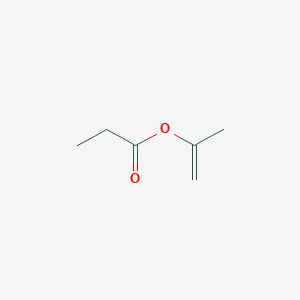

Isopropenyl propionate

CAS No.: 19089-64-6

Cat. No.: VC14173824

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19089-64-6 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | prop-1-en-2-yl propanoate |

| Standard InChI | InChI=1S/C6H10O2/c1-4-6(7)8-5(2)3/h2,4H2,1,3H3 |

| Standard InChI Key | NLDFTWSUPLJCQD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)OC(=C)C |

Introduction

Chemical Identity and Structural Properties

Isopropyl propionate, systematically named propan-2-yl propanoate, is an ester derived from propionic acid and isopropanol. Its molecular formula, , corresponds to a molecular weight of 116.16 g/mol . The compound’s structure features a propionate group () bonded to an isopropyl moiety (), conferring both hydrophilic and lipophilic properties.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | 108–110°C |

| Density | 0.87–0.89 g/cm³ |

| Refractive Index | 1.3885 |

| Flash Point | 15°C (closed cup) |

| Solubility in Water | 0.5% (w/w) at 20°C |

| Odor Threshold | 0.0041 ppm |

| LogP (Partition Coefficient) | 1.59 |

The ester’s low water solubility and high volatility make it ideal for solvent applications, while its fruity odor (reminiscent of pineapple and banana) underpins its use in food flavorings .

Synthesis and Production Optimization

Isopropyl propionate is traditionally synthesized via acid-catalyzed esterification, a reversible reaction limited by equilibrium. Recent advancements employ vapor permeation membranes to shift equilibrium by selectively removing water, a byproduct.

Conventional Esterification

The reaction between propionic acid and isopropanol, catalyzed by para-toluenesulfonic acid (3 wt%), proceeds as:

At a 1.5:1 alcohol-to-acid molar ratio, equilibrium conversion reaches 69% after 140 minutes without membrane assistance .

Membrane-Enhanced Process

Using a PERVAP® 2201 membrane at 90°C and <2 mbar vacuum, water is continuously removed, driving conversion to 99% within the same timeframe . This method eliminates the need for excess reactants, reducing downstream separation costs.

Table 2: Impact of Molar Ratio on Conversion

| Molar Ratio (Alcohol:Acid) | Equilibrium Conversion (%) | Membrane-Assisted Conversion (%) |

|---|---|---|

| 1:1 | 58 | 95 |

| 1.5:1 | 69 | 99 |

| 3:1 | 72 | 99 |

| Hazard Category | Description |

|---|---|

| Flammability | Flash point 15°C; vapors form explosive mixtures with air above 30°F (-1°C). |

| Reactivity | Incompatible with strong oxidizers, acids, and alkalis. |

| Health Effects | Inhalation causes dizziness; skin contact leads to irritation. |

| Environmental Hazard | Runoff may contaminate waterways; vapors heavier than air. |

Storage and transport require segregation from oxidizers (e.g., peroxides) and ignition sources. Emergency responders must use alcohol-resistant foam for fire suppression .

Biochemical and Environmental Behavior

Metabolic Pathways

Esterases hydrolyze isopropyl propionate into isopropanol and propionic acid, which enter central metabolic pathways (e.g., glycolysis and ketogenesis) . Chronic exposure studies indicate low bioaccumulation potential (LogP = 1.59) .

Environmental Fate

The compound’s half-life in air is <1 day due to photodegradation. Hydrolysis in water occurs slowly (pH-dependent), with negligible persistence in soil .

Regulatory Compliance

The EPA lists isopropyl propionate under the Substance Registry System (Propanoic acid, 1-methylethyl ester), requiring emissions reporting under CERCLA . Occupational exposure limits remain undefined, necessitating adherence to general volatile organic compound guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume